Fengycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

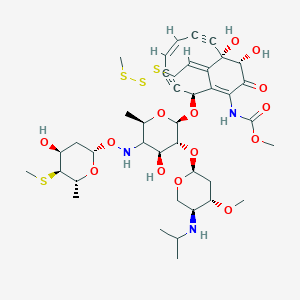

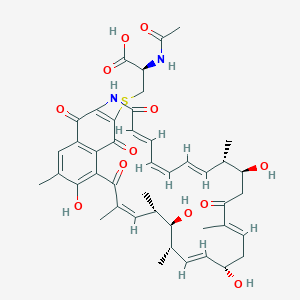

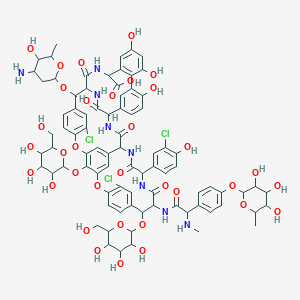

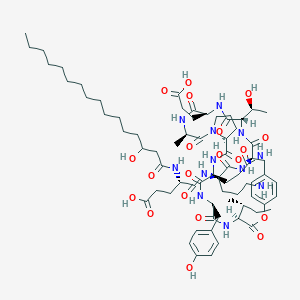

Fengycin is a lipopeptide complex synthesized by Bacillus subtilis strain F-29-3 . It is an antifungal compound composed of two components, fengycin A and fengycin B . Fengycin A contains 1 D-Ala, 1 L-Ile, 1 L-Pro, 1 D-allo-Thr, 3 L-Glx, 1 D-Tyr, 1 L-Tyr, 1 D-Orn, whereas fengycin B contains D-Val instead of D-Ala .

Synthesis Analysis

Fengycin is produced by Bacillus species, particularly Bacillus amyloliquefaciens . The synthesis of fengycin involves the Dahms xylose-utilization pathway . The genes encoding this pathway were integrated into the Bacillus subtilis 168, and the metabolic control module II was designed to convert glycolaldehyde, another intermediate of the Dahms pathway, in addition to pathways for the conversion of acetaldehyde into malic acid and oxaloacetic acid .Molecular Structure Analysis

Fengycin is a cyclic antimicrobial decapeptide consisting of a β-hydroxy fatty acid with a carbon number in the range of 14–18 . It contains 217 bonds, including 107 non-H bonds, 26 multiple bonds, 36 rotatable bonds, 14 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

The production of fengycin from d-xylose involves the expression and metabolic regulation of the Dahms pathway . The expression of regulatory module II can promote the metabolic rate of the Dahms pathway and increase the synthesis of fengycin .Physical And Chemical Properties Analysis

Fengycin is a stable compound that maintains its anti-Listeria activity over a broad pH and temperature range. It also remains active after treatment with ultraviolet sterilization, chemical reagents, and proteolytic enzymes .Scientific Research Applications

Agricultural Fungicide : Fengycin acts as a potent agricultural fungicide, disrupting the cell membranes of target fungi. Molecular dynamics simulations suggest that fengycin forms stable oligomers more readily in fungal membranes than in bacterial membranes, indicating a mechanism for its selectivity and specificity (Sur, Romo, & Grossfield, 2018).

Mechanism of Membrane Perturbation : Studies using various biophysical techniques have elucidated fengycin's mechanism of membrane perturbation. Fengycin induces a two-state transition in the membrane, leading to membrane leakage and bioactivity, driven by its amphiphilic character and affinity for lipid bilayers (Deleu, Paquot, & Nylander, 2008).

Antifungal Properties : Fengycin has shown strong antifungal properties, particularly against filamentous fungi, without affecting yeast and bacteria. Its antifungal activity can be influenced by lipids like sterols and fatty acids (Vanittanakom, Loeffler, Koch, & Jung, 1986).

Impact on Plant Pathogens : The effectiveness of fengycin against various plant pathogens is influenced by the membrane lipid composition of these pathogens. Factors like ergosterol content, phospholipid fatty acyl chains length, and anionic/zwitterionic phospholipid ratio play a role in the pathogens' sensitivity to fengycin (Wise, Falardeau, Hagberg, & Avis, 2014).

Metabolic Engineering for Enhanced Production : Strategies have been developed to enhance fengycin production in Bacillus subtilis through genetic and metabolic engineering, demonstrating the potential for increased industrial-scale production (He, Wen, Yin, & Wang, 2021).

Anticancer Potential : Fengycin has exhibited antitumor activity against human lung cancer cell lines, indicating its potential as an anticancer agent. It induces apoptosis and cell cycle arrest in cancer cells through mechanisms like reactive oxygen species production and mitochondrial membrane potential loss (Yin, Guo, Wang, Liu, Lv, Lv, & Lu, 2013).

Regulatory Mechanisms in Biosynthesis : Studies have explored the regulatory mechanisms of fengycin biosynthesis in Bacillus species, including the impact of factors like fructose addition on its production. This research provides insights into optimizing fengycin production for various applications (Lu, Li, Yang, Luo, Chen, Bilal, Xu, Gu, Liu, Zhao, Geng, & Zhao, 2021).

Mechanism of Action

properties

IUPAC Name |

(4S)-5-[[(2R)-5-amino-1-[[(4S,7S,10S,13S,19R,22S,25S,28R)-10-(3-amino-3-oxopropyl)-4-[(2R)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1S)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50-,51+,52+,53+,54+,55-,56+,61+,62+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOJDWBMJMRDHN-RLLVTFBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@H](C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H110N12O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1463.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fengycin | |

CAS RN |

102577-03-7 |

Source

|

| Record name | Fengycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.